molecular formula C9H11BrN2 B595388 2-Bromo-4-(pyrrolidin-2-YL)pyridine CAS No. 1260665-46-0

2-Bromo-4-(pyrrolidin-2-YL)pyridine

Cat. No.: B595388
CAS No.: 1260665-46-0
M. Wt: 227.105
InChI Key: BBKBTYYOQXHMRU-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyrrolidin-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyrrolidin-2-YL)pyridine typically involves the reaction of 2-bromopyridine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyrrolidin-2-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(pyrrolidin-2-YL)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBTYYOQXHMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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